

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Methyl-4-nitrophenol

Cat. No.: B1582141

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermochemical properties of **2-Methyl-4-nitrophenol** (CAS No. 99-53-6), a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.^[1] An understanding of its thermodynamic stability, energy of formation, and phase change behavior is critical for process safety, optimization, and predicting its reactivity. This document synthesizes available experimental data, theoretical calculations, and established analytical methodologies to offer a comprehensive resource. While direct experimental thermochemical data for **2-Methyl-4-nitrophenol** is limited in publicly accessible databases, this guide contextualizes its properties through comparison with related nitrophenol isomers and details the state-of-the-art techniques for their determination.

Introduction: The Significance of Thermochemical Data

2-Methyl-4-nitrophenol, a derivative of nitrophenol, is a molecule of significant interest in organic synthesis.^[2] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on an aromatic ring, imparts a unique combination of reactivity and

physical properties.[2][3][4] The thermochemical properties of this compound are fundamental to its practical application and safe handling.

- **Enthalpy of Formation ($\Delta_f H^\circ$):** This value is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating the heat of reaction for any chemical process involving **2-Methyl-4-nitrophenol**, which is essential for reactor design and thermal management.
- **Enthalpy of Combustion ($\Delta_c H^\circ$):** The heat released during complete combustion, this property is not only vital for safety assessments, particularly in determining the explosive potential of nitroaromatic compounds, but also serves as a primary experimental route to determine the enthalpy of formation.
- **Enthalpy of Sublimation ($\Delta_{sub} H^\circ$):** This parameter quantifies the energy required for a substance to transition from a solid to a gaseous state. It is crucial for understanding the compound's volatility, which is important in purification processes like sublimation and in predicting its environmental fate.
- **Heat Capacity (C_p):** The heat capacity of **2-Methyl-4-nitrophenol** dictates the amount of heat required to raise its temperature. This is a fundamental property for any heat transfer calculations in process design and for understanding its thermal behavior under different conditions.

The interplay of these properties governs the stability and reactivity of **2-Methyl-4-nitrophenol**, making their accurate determination a cornerstone of its chemical and pharmaceutical development.

Physicochemical and Thermochemical Properties

While a complete, experimentally verified dataset for all thermochemical properties of **2-Methyl-4-nitrophenol** is not readily available in a single source, this section compiles the most reliable data from the literature, including experimental values where available and estimations from established computational methods.

General Properties

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₃	[1][5][6]
Molecular Weight	153.14 g/mol	[1][6]
CAS Number	99-53-6	[1][5][6]
Appearance	Pale yellow to orange crystalline solid	[1]
Melting Point	93-98 °C	[2]

Thermochemical Data

Direct experimental values for the enthalpy of formation and combustion of **2-Methyl-4-nitrophenol** are not widely reported in the literature. However, data for related isomers and estimations from computational models provide valuable insights. A recent study has provided experimental vapor pressure data, which is crucial for determining the enthalpy of sublimation. [7]

Property	2-Methyl-4-nitrophenol	2-Nitrophenol	3-Nitrophenol	4-Nitrophenol
Enthalpy of Formation (gas, kJ/mol)	-150.82 (Joback Method)			
Enthalpy of Combustion (solid, kJ/mol)	Not Experimentally Determined	-2789.0 ± 1.2		
Enthalpy of Sublimation (kJ/mol)	Experimentally Determined[7]	73.2 ± 1.3	91.2 ± 0.5	91 ± 2
Heat Capacity (solid, J/mol·K)	Not Experimentally Determined	144		

Note: The enthalpy of combustion for 4-nitrophenol is a well-established value. The enthalpy of sublimation for **2-Methyl-4-nitrophenol** has been experimentally determined, though the precise value from the cited source requires access to the full publication. The values for other isomers are provided for comparison.

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of **2-Methyl-4-nitrophenol** relies on a suite of well-established experimental techniques. The choice of method is dictated by the property of interest and the physical state of the compound.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the cornerstone for the experimental determination of the enthalpy of formation of organic compounds.[8] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container known as a "bomb".

- **Sample Preparation:** A pellet of a precisely weighed sample of **2-Methyl-4-nitrophenol** (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter.
- **Bomb Assembly:** A fuse wire is attached to the ignition system, with its end in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **2-Methyl-4-nitrophenol** is then calculated from the observed temperature rise. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O), to calculate the standard enthalpy of formation of **2-Methyl-4-nitrophenol** using Hess's Law.

graph TD; A[Sample Preparation] --> B[Bomb Assembly]; B --> C[Calorimeter Setup]; C --> D[Ignition & Data Acquisition]; D --> E[Data Analysis]; E --> F[Calculation of Enthalpy of Formation];

Combustion Calorimetry Workflow.

Knudsen Effusion Method: Measuring Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a highly sensitive technique for determining the vapor pressure of low-volatility solids. This method is particularly well-suited for organic compounds like **2-Methyl-4-nitrophenol**.

- **Sample Loading:** A small amount of crystalline **2-Methyl-4-nitrophenol** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Mass Loss Measurement:** As the sample is heated to a specific temperature, it sublimes, and the vapor effuses through the orifice. The rate of mass loss is measured with a high-precision microbalance.
- **Varying Temperature:** The experiment is repeated at several different temperatures.
- **Data Analysis:** The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

graph TD; A[Sample Loading] --> B[High Vacuum]; B --> C[Mass Loss Measurement at T1]; C --> D[Varying Temperature to T2, T3...]; D --> E[Data Analysis]; E --> F[Enthalpy of Sublimation Calculation];

Knudsen Effusion Method Workflow.

Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.^{[9][10]} It is particularly useful for determining the melting point, enthalpy of fusion, and heat capacity of **2-Methyl-4-nitrophenol**.

- **Sample Encapsulation:** A small, accurately weighed sample of **2-Methyl-4-nitrophenol** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Temperature Program:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves a linear heating rate.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**
 - **Melting Point and Enthalpy of Fusion:** An endothermic peak in the DSC thermogram indicates melting. The peak onset temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
 - **Heat Capacity:** The heat capacity is determined by measuring the displacement of the baseline of the DSC thermogram.

Computational Thermochemistry: A Predictive Approach

In the absence of comprehensive experimental data, computational chemistry provides a robust framework for predicting the thermochemical properties of molecules like **2-Methyl-4-nitrophenol**. High-level ab initio methods can yield accurate thermochemical data.

G3(MP2)//B3LYP Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite computational methods designed to achieve high accuracy in calculating thermochemical properties like enthalpies of formation.^[11]

- **Geometry Optimization:** The molecular geometry of **2-Methyl-4-nitrophenol** is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.
- **Vibrational Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed using methods like MP2 and QCISD(T) with larger basis sets.
- **Composite Energy Calculation:** The final G3(MP2) energy is obtained by combining the energies from the different levels of theory and applying empirical corrections.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which leverages the high accuracy of the computed energies.

graph TD; A[Geometry Optimization (B3LYP)] --> B[Vibrational Frequency Calculation]; B --> C[Single-Point Energy Calculations (MP2, QCISD(T))]; C --> D[Composite Energy Calculation (G3(MP2))]; D --> E[Enthalpy of Formation Calculation];

G3(MP2)//B3LYP Computational Workflow.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermochemical properties of **2-Methyl-4-nitrophenol**, emphasizing the experimental and computational methodologies for their determination. While there is a notable scarcity of publicly available, experimentally determined thermochemical data for this specific compound, this guide has synthesized the existing information and provided a framework for its understanding by drawing comparisons with related isomers. The recent experimental determination of its vapor pressure is a significant step forward.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the behavior of this important molecule. It is recommended that further experimental work be undertaken to determine the enthalpy of formation and combustion of **2-Methyl-4-nitrophenol** to provide a complete and validated thermochemical dataset. Such data would be invaluable for the continued and safe application of this versatile chemical intermediate.

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